Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate
Overview
Description
“Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the molecular formula C12H20F2N2O2 . It is used as a reagent in the synthesis of RET kinase inhibitors .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-5-4-11(6-15-7-11)12(13,14)8-16/h15H,4-8H2,1-3H3
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a molecular weight of 262.3 . It is an oil at room temperature . The compound should be stored at 0-8°C .Scientific Research Applications
Spirolactams as Conformationally Restricted Pseudopeptides
Research conducted by Fernandez et al. (2002) highlights the synthesis of spirolactam derivatives for use in peptide synthesis as constrained surrogates of Pro-Leu and Gly-Leu dipeptides. These derivatives serve as gamma-turn/distorted type II beta-turn mimetics in the structural analysis of peptides, indicating their utility in understanding peptide conformation and design (M. M. Fernandez et al., 2002).
Supramolecular Arrangements in Cyclohexane-Spirohydantoin Derivatives
Graus et al. (2010) have prepared and analyzed the molecular and crystal structures of cyclohexane-spirohydantoin derivatives, including tert-butyl substituted variants. Their study discusses the influence of substituents on supramolecular arrangements, highlighting the potential for these compounds in the development of novel molecular assemblies (Sara Graus et al., 2010).
Synthesis and Applications in Rho–Kinase Inhibitor Production
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho–kinase inhibitor K-115, showcases the compound's role in medicinal chemistry, particularly in the synthesis of therapeutic agents targeting cardiovascular diseases (N. Gomi et al., 2012).
Fluorinated Analogs as Novel Protecting Groups
Pardo et al. (2001) explored fluorous derivatives of tert-butyl alcohol, assessing their efficiency as protecting groups for carboxylic acids in fluorous synthesis. This research underscores the compound's versatility in synthetic organic chemistry, providing a foundation for its application in fluorous phase reactions (J. Pardo et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is primarily used as a reagent in the synthesis of RET kinase inhibitors . RET kinase is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival .
Biochemical Pathways
The inhibition of RET kinase affects multiple biochemical pathways. RET kinase is involved in several signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival. By inhibiting RET kinase, this compound can disrupt these pathways, leading to the inhibition of cell growth and induction of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of RET kinase activity, disruption of downstream signaling pathways, inhibition of cell proliferation, and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of kinase inhibitors. It interacts with enzymes such as RET kinase and CDK4/6, which are crucial in cell signaling pathways and cancer progression . The compound’s interactions with these enzymes involve binding to their active sites, thereby inhibiting their activity and modulating downstream signaling pathways. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of RET kinase and CDK4/6 can lead to altered cell proliferation and apoptosis, making it a potential candidate for cancer therapy . Furthermore, this compound may affect other cellular processes, such as DNA repair and cell cycle regulation, through its interactions with various biomolecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes like RET kinase and CDK4/6, leading to their inhibition . This inhibition disrupts the enzymes’ normal functions, resulting in changes in cell signaling and gene expression. Additionally, this compound may induce conformational changes in its target proteins, further influencing their activity and interactions with other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as sustained inhibition of kinase activity and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by targeting RET kinase and CDK4/6 . Higher doses may lead to toxic or adverse effects, including off-target interactions and disruption of normal cellular functions. Studies have identified threshold doses that balance efficacy and safety, providing valuable insights for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism in drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties . Once inside the cells, this compound may localize to specific compartments or organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-5-4-11(6-15-7-11)12(13,14)8-16/h15H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKMOHMENJEEJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CNC2)C(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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